6-(Benzyloxy)-2-methylpyridin-3-amine

Description

Chemical Name: 6-(Benzyloxy)-2-methylpyridin-3-amine

CAS Registry Number: 1134328-00-9

Molecular Formula: C₁₃H₁₄N₂O

Molecular Weight: 214.27 g/mol

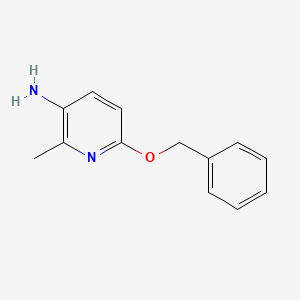

Structure: The compound consists of a pyridine ring substituted with a benzyloxy group at position 6, a methyl group at position 2, and an amine group at position 3 (Figure 1).

Properties

IUPAC Name |

2-methyl-6-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVUNRXYGAQHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-2-methylpyridin-3-amine typically involves the following steps:

Nitration and Reduction: The starting material, 2-methylpyridine, undergoes nitration to introduce a nitro group at the third position. This is followed by reduction to convert the nitro group to an amine group.

Benzyloxy Substitution: The introduction of the benzyloxy group can be achieved through a nucleophilic substitution reaction. This involves reacting the intermediate with benzyl alcohol in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the corresponding amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

6-(Benzyloxy)-2-methylpyridin-3-amine has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. For instance, it has been used in the synthesis of enzyme inhibitors that target specific pathways involved in disease processes, including cancer and infectious diseases .

1.2 Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which may be beneficial in drug design. The compound's ability to bind to enzyme active sites can disrupt normal biochemical pathways, making it a candidate for developing therapeutic agents aimed at treating diseases characterized by dysregulated enzyme activity .

Biological Activities

2.1 Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its interactions with cellular targets involved in proliferation and apoptosis are under investigation, with promising results indicating its potential as a chemotherapeutic agent .

2.2 Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens. This property is particularly relevant in the context of rising antibiotic resistance, highlighting the need for novel antimicrobial agents derived from compounds like this compound .

Synthesis and Reaction Mechanisms

3.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Palladium-Catalyzed Coupling Reactions: These reactions are commonly employed to introduce the benzyloxy group onto the pyridine ring.

- Oxidation Reactions: Utilizing oxidizing agents such as hydrogen peroxide can facilitate the formation of desired functional groups on the compound .

Table 1: Summary of Synthetic Methods for this compound

| Method | Description | Key Reagents |

|---|---|---|

| Palladium-Catalyzed Coupling | Introduction of benzyloxy group | Palladium catalysts |

| Oxidation | Formation of functional groups | Hydrogen peroxide |

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Case Study 1: A study demonstrated its effectiveness as an enzyme inhibitor in a specific cancer cell line, leading to reduced cell proliferation rates.

- Case Study 2: Research indicated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.

These findings underscore the compound's versatility and importance in ongoing research efforts aimed at discovering new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine

CAS : 835876-12-5

Molecular Formula : C₁₂H₁₃N₃O

Molecular Weight : 215.25 g/mol

Key Features :

- Contains a bipyridine scaffold with a methoxy group at position 2′ and a methyl group at position 2.

- Lacks the benzyloxy group but retains the amine functionality.

Applications : Used in medicinal chemistry for kinase inhibitor development due to its planar aromatic system, which enhances target binding .

6-Methoxy-2-methylpyridin-3-amine

CAS : 867012-70-2

Molecular Formula : C₇H₁₀N₂O

Molecular Weight : 138.17 g/mol

Key Features :

- Methoxy substituent at position 6 instead of benzyloxy.

- Smaller molecular weight and higher polarity compared to the benzyloxy analog.

Applications : Acts as a precursor for agrochemicals and fluorescent probes. The methoxy group facilitates easier deprotection under acidic conditions compared to benzyloxy .

6-(2-Methyl-1H-benzimidazol-1-yl)pyridin-3-amine

CAS: Not explicitly listed Molecular Formula: C₁₃H₁₂N₄ Molecular Weight: 224.26 g/mol Key Features:

- Replaces the benzyloxy group with a benzimidazole ring.

- Enhanced π-stacking capability due to the fused aromatic system.

Applications : Explored in anticancer drug discovery, leveraging benzimidazole’s DNA intercalation properties .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Benzyloxy vs. Methoxy : The benzyloxy group in this compound provides steric bulk and requires harsher conditions (e.g., BBr₃/CH₂Cl₂) for deprotection compared to methoxy groups, which can be cleaved with milder acids .

- Methyl vs. Hydrogen : The methyl group at position 2 enhances lipophilicity, improving membrane permeability in drug candidates .

Biological Activity

6-(Benzyloxy)-2-methylpyridin-3-amine is a chemical compound that has attracted attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 1134328-00-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzyloxy group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological membranes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by mimicking natural substrates.

- Receptor Interaction : It potentially interacts with receptors involved in neurotransmission, contributing to neuroprotective effects.

Biological Activities

Several studies have reported on the biological activities of this compound:

Antitumor Activity

Research indicates that derivatives of pyridine compounds exhibit significant antitumor properties. For instance, structural analogs have shown competitive inhibition of tubulin assembly, similar to colchicine, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Preliminary tests have suggested that this compound exhibits moderate antimicrobial activity against various pathogens. This activity is hypothesized to stem from its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly against oxidative stress-induced neuronal damage. The presence of the hydroxypyridinone moiety in related compounds has been associated with improved neuroprotective efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the pyridine ring significantly influence biological potency. For example, modifications at the 2-position can drastically alter activity levels.

| Substituent | Activity Level |

|---|---|

| Benzyloxy | High |

| Methyl | Moderate |

| Hydroxyl | Low |

Case Studies

- Antitumor Activity Study : A study investigated the effects of various pyridine derivatives on cancer cell lines, revealing that the incorporation of a benzyloxy group significantly increased cytotoxicity against breast cancer cells compared to unsubstituted analogs .

- Neuroprotection in Alzheimer's Models : In vitro studies using PC12 cells demonstrated that derivatives with a similar structure exhibited reduced apoptosis under oxidative stress conditions, indicating potential applications in Alzheimer's disease treatment .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(Benzyloxy)-2-methylpyridin-3-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis () can accelerate reactions involving pyridin-3-amine derivatives by reducing reaction times and improving regioselectivity. Key steps include:

- Substrate Preparation : Start with 2-methylpyridin-3-amine and benzyl bromide under basic conditions (e.g., Cs₂CO₃ or NaH in THF) to introduce the benzyloxy group.

- Microwave Optimization : Use microwave irradiation at 100–120°C for 10–30 minutes to enhance reaction efficiency ().

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol yields pure product.

Critical Parameter : Base selection (e.g., NaH vs. Cs₂CO₃) influences steric hindrance and reaction rate .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combined spectroscopic techniques are essential:

- ¹H/¹³C NMR : Look for characteristic signals:

- Benzyloxy protons: δ 5.11 (s, 2H) ().

- Pyridine ring protons: δ 6.73–8.09 (split patterns depend on substitution).

- FTIR : Key peaks include C–O stretching (~1260 cm⁻¹) and N–H bending (~1596 cm⁻¹) ().

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 244.1218 for C₁₃H₁₄N₂O).

Validation Tip : Compare data with structurally related compounds, such as 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (), to identify deviations caused by methyl substitution .

Q. What purification strategies are effective for removing by-products like C–N coupling impurities in this compound?

Methodological Answer: By-products (e.g., C–N vs. N–O coupling products) arise from competing pathways. Mitigation strategies include:

- Chromatography : Use gradient elution (hexane → ethyl acetate) to separate isomers.

- Recrystallization : Ethanol or methanol effectively removes polar impurities.

- Monitoring : Track reaction progress via TLC (dichloromethane mobile phase, UV visualization) ().

Case Study : In N-benzoyloxyamine synthesis, selectivity for N–O over C–N products (98:2) was achieved using BPO and Cs₂CO₃ (), suggesting analogous conditions could minimize by-products here .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity challenges during functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyridine ring.

- Transition State Analysis : Compare activation energies for benzylation at C-6 vs. competing positions.

Experimental Correlation : Pair computational results with kinetic studies (e.g., varying temperature or solvent polarity) to validate predictions.

Reference : Structural analogs like 6-ethoxy pyridin-3-amine () show similar regioselectivity trends, supporting model accuracy .

Q. What strategies resolve contradictory crystallographic data when analyzing derivatives of this compound?

Methodological Answer: Contradictions often arise from disordered benzyl groups or solvent inclusion. Use:

- SHELX Refinement : Employ twin refinement (SHELXL) for high-symmetry space groups ().

- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π bonds) to confirm packing motifs.

Case Study : For 6-benzyloxy analogs, SHELXPRO resolved ambiguities in hydrogen bonding networks () .

Q. How can researchers design experiments to study the compound’s stability under catalytic hydrogenation conditions?

Methodological Answer:

- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni in methanol/THF under H₂ (1–3 atm).

- Kinetic Monitoring : Use in situ FTIR or HPLC to track debenzylation (loss of δ 5.11 ppm ¹H NMR signal).

- By-Product Analysis : Identify intermediates (e.g., 2-methylpyridin-3-amine) via GC-MS.

Critical Insight : Hydrogenolysis of benzyl ethers is pH-sensitive; acidic conditions (e.g., HCl co-catalyst) may accelerate cleavage () .

Q. What methodologies validate the compound’s bioactivity in enzyme inhibition assays while minimizing false positives?

Methodological Answer:

- Counter-Screening : Test against off-target enzymes (e.g., kinases vs. phosphatases) to confirm selectivity.

- Dose-Response Curves : Use Hill slopes to assess cooperative binding (IC₅₀ with 95% CI).

- Negative Controls : Include structurally similar but inactive analogs (e.g., 6-methoxy variants from ).

Validation Tool : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to rule out aggregation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.